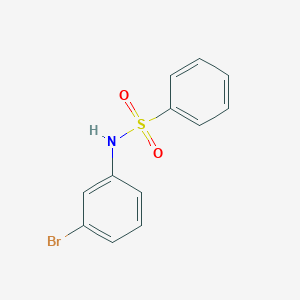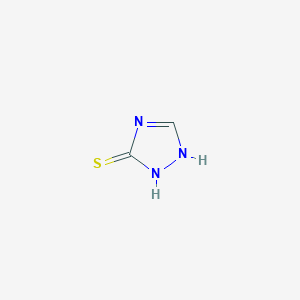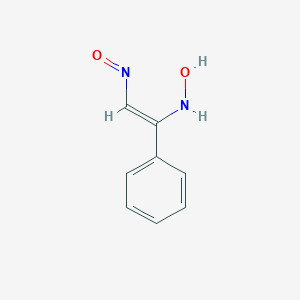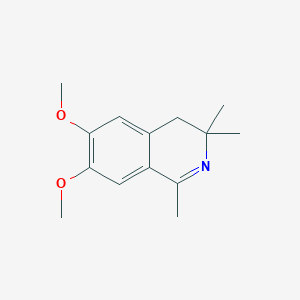
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline, also known as Huperzine A, is a naturally occurring alkaloid compound derived from the Huperzia serrata plant. It has been used in traditional Chinese medicine for centuries to treat various ailments, including fever, inflammation, and cognitive impairment. In recent years, Huperzine A has gained attention for its potential as a treatment for Alzheimer's disease and other cognitive disorders.
作用機序
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A works by inhibiting the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory, attention, and learning. By increasing acetylcholine levels, 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A is thought to improve cognitive function in individuals with Alzheimer's disease and other cognitive disorders.
生化学的および生理学的効果
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been shown to have a variety of biochemical and physiological effects. It can improve blood flow to the brain, protect neuronal cells from oxidative stress, and increase acetylcholine levels. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the mechanisms of cognitive impairment and potential treatments for cognitive disorders. However, there are also limitations to using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments. For example, it can be difficult to control dosages and ensure consistent results across different studies.
将来の方向性
There are many potential future directions for research on 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its use in combination with other drugs or therapies to improve cognitive function. Additionally, there is ongoing research into the safety and efficacy of 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A as a treatment for Alzheimer's disease and other cognitive disorders.
合成法
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can be extracted from the Huperzia serrata plant or synthesized in a laboratory setting. The most common synthesis method involves the use of acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine in the brain. This process leads to an increase in acetylcholine levels, which is thought to improve cognitive function.
科学的研究の応用
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been extensively studied for its potential as a treatment for Alzheimer's disease and other cognitive disorders. In vitro studies have shown that 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can protect neuronal cells from oxidative stress and improve cognitive function. Animal studies have also shown promising results, with 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A improving memory and learning in rats and mice.
特性
CAS番号 |
121064-15-1 |
|---|---|
製品名 |
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline |
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
6,7-dimethoxy-1,3,3-trimethyl-4H-isoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-9-11-7-13(17-5)12(16-4)6-10(11)8-14(2,3)15-9/h6-7H,8H2,1-5H3 |
InChIキー |
GHDJZAVHDPGMGK-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
正規SMILES |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



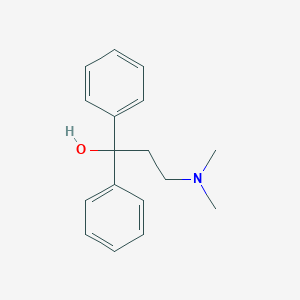
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
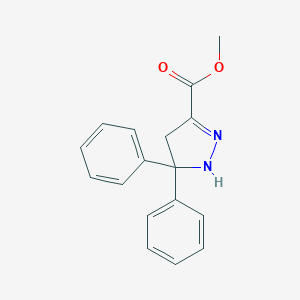
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
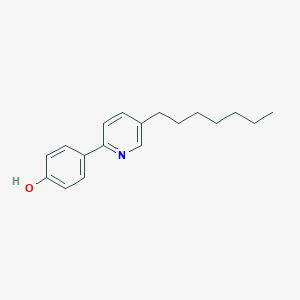
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
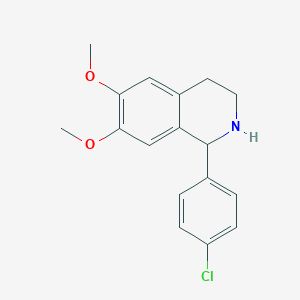
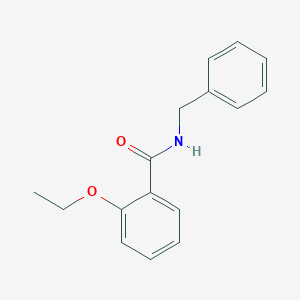
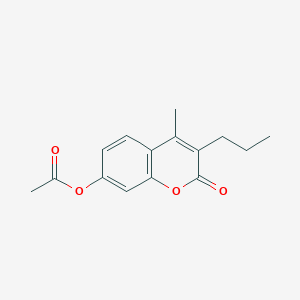
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
